ラウリン酸ヘキシル

説明

Synthesis Analysis

The synthesis of hexyl laurate has been explored through various methods, particularly focusing on enzymatic processes using lipases. Studies have shown that immobilized lipase from Rhizomucor miehei (Lipozyme IM-77) can effectively catalyze the direct esterification of 1-hexanol and lauric acid, offering a pathway to "natural" hexyl laurate synthesis suitable for consumer products (Chang et al., 2007). Response surface methodology (RSM) and various experimental designs have been employed to optimize synthesis parameters such as reaction temperature, mixture flow rate, and substrate molar ratio to maximize production rate and efficiency (Chang et al., 2005).

Molecular Structure Analysis

While specific studies focusing solely on the molecular structure analysis of hexyl laurate were not highlighted, the general understanding of esters like hexyl laurate involves analyzing their molecular configurations, which are critical for determining their reactivity and properties. Techniques such as Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed for such analyses.

Chemical Reactions and Properties

Hexyl laurate's chemical properties, including its reactivity in synthesis and potential reactions, are influenced by its ester functional group. The enzymatic synthesis process, using lipases, indicates a specificity in catalysis that is dependent on the enzyme's ability to recognize the substrates' molecular structure, further suggesting that hexyl laurate's chemical properties are suitable for bio-catalyzed reactions (Chang et al., 2006).

Physical Properties Analysis

The physical properties of hexyl laurate, such as its phase behavior, solubility, and thermal characteristics, are essential for its application in cosmetic formulations. These properties are typically examined through experimental studies aiming to optimize conditions for synthesis and application. However, specific studies detailing these physical properties were not directly cited in the provided research.

Chemical Properties Analysis

Hexyl laurate's chemical properties, particularly related to its ester group, determine its role as an emollient in cosmetics. Its synthesis via enzymatic esterification showcases its compatibility with green chemistry principles, emphasizing the chemical properties that make hexyl laurate a suitable candidate for cosmetic and personal care products (Ju et al., 2009).

科学的研究の応用

グリーンケミストリーにおける生体触媒

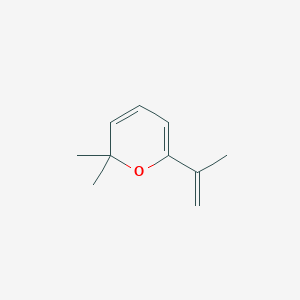

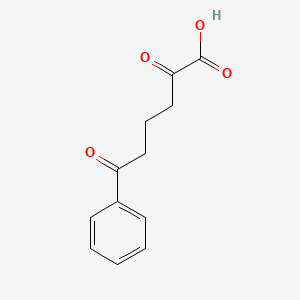

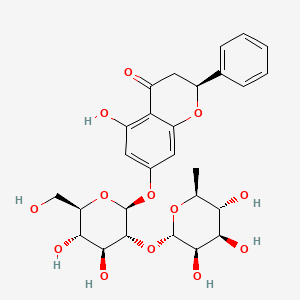

ラウリン酸ヘキシルは、リパーゼ触媒反応を使用して合成されます。これは、グリーンケミストリーにおける生体触媒の典型的な例です。このプロセスでは、リパーゼの固定化のための支持体として農業産業廃棄物が利用され、その後ラウリン酸ヘキシルの製造に適用されます。 この方法は、廃棄物の利用を提供するだけでなく、酵素の効率を高め、より高収率のエステルを生成します {svg_1}.

化粧品業界での用途

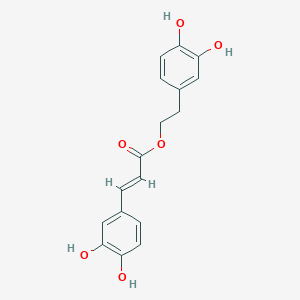

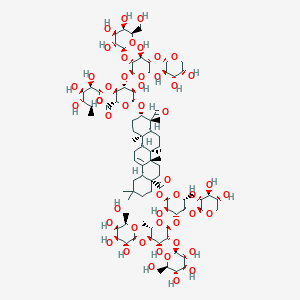

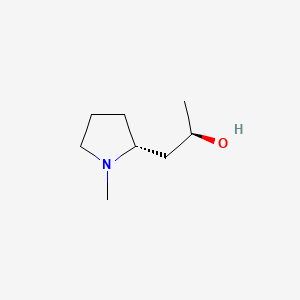

化粧品業界では、ラウリン酸ヘキシルは、その軟化剤としての特性のために使用されます。それは、「ナチュラル」な香料成分として触媒的に合成されます。 リパーゼの固定化のためのメソセリュラーフォームシリカ(MCF)の利用と、超臨界CO2を媒体とした場合、ラウリン酸ヘキシルの調製における酵素の活性を高め、従来の方法の持続可能な代替手段となります {svg_2}.

香料エステルの合成

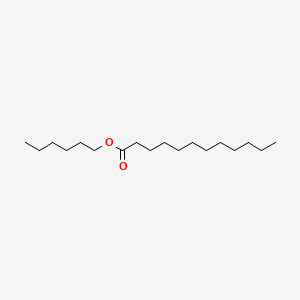

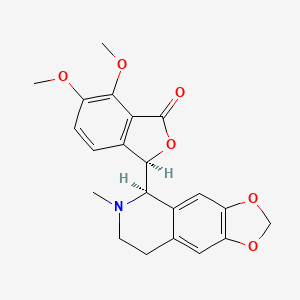

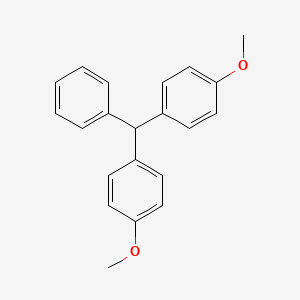

ラウリン酸ヘキシルは、香料エステルの合成に使用され、香料エステルは、いくつかの化粧品製剤における重要な鎮静剤です。 ヘキシルエステルの生産性を向上させる酵素プロセスは、穏やかな条件下で「グリーンノート」化合物を生成するため、商業的に有益であり、これはさまざまな香料において不可欠です {svg_3}.

触媒反応蒸留

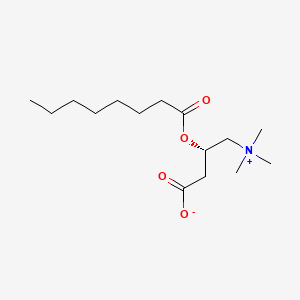

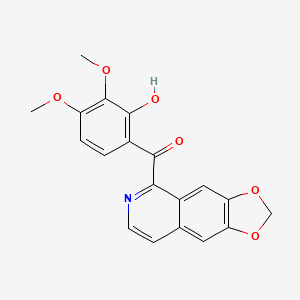

この化合物は、より持続可能な化学産業の創造を目指した、新規の触媒反応蒸留プロセスに役割を果たしています。これらのプロセスは、反応と分離を単一のユニットに統合することで、生産性と選択性を向上させると同時に、エネルギー使用量と廃棄物を削減します。 ラウリン酸ヘキシルは、この方法によって製造される脂肪酸エステルの1つであり、化学プロセス産業の持続可能性に貢献しています {svg_4}.

超臨界流体アプリケーション

ラウリン酸ヘキシルの製造プロセスには、超臨界流体が含まれる場合があり、超臨界流体は、バイオマスの燃料への触媒変換や有害物質の酸化など、さまざまな用途でグリーン溶媒として使用されます。 このアプローチは、グリーンケミストリーの原則と一致し、汚染を削減し、化学プロセスの効率を高めることを目指しています {svg_5}.

熱物理的性質の研究

ラウリン酸ヘキシルの研究には、その熱物理的性質の研究が含まれます。これは、産業プロセスを設計および最適化する上で重要です。 これらの性質に関するデータは、さまざまな条件下での化合物の挙動を理解し、材料科学や工学などのさまざまな分野で応用するために不可欠です {svg_6}.

作用機序

Target of Action

Hexyl laurate, also known as hexyl dodecanoate, is primarily used in personal care formulations as an important emollient for cosmetic applications . It is a medium-chain ester with a fruity flavor . The primary targets of hexyl laurate are the skin cells where it acts as a moisturizer and provides a light skin feel .

Mode of Action

Hexyl laurate works by forming a barrier on the skin’s surface, which helps to reduce water loss and leaves the skin feeling soft and smooth . It spreads easily on the skin, providing a light, non-greasy feel .

Biochemical Pathways

Hexyl laurate is synthesized through an esterification reaction between hexanol and lauric acid . This process is often catalyzed by lipase enzymes . The resulting ester, hexyl laurate, is then used in various cosmetic formulations .

Pharmacokinetics

Hexyl laurate undergoes enzymatic hydrolysis, leading to the cleavage products hexanol and lauric acid . Hexanol, a rather small, water-soluble substance, will be distributed in aqueous compartments of the organism

Result of Action

The primary result of hexyl laurate’s action is the formation of a protective barrier on the skin, which helps to lock in moisture and leaves the skin feeling soft and smooth . It is used in a variety of cosmetic and personal care products, including skin care products, makeup, and hair care products .

Action Environment

The action of hexyl laurate can be influenced by various environmental factors. For instance, the effectiveness of hexyl laurate as an emollient can be affected by the humidity level in the environment. In dry conditions, it can help to reduce water loss from the skin, while in humid conditions, it can help to prevent the skin from becoming overly hydrated . Additionally, the stability of hexyl laurate can be affected by factors such as temperature and pH .

将来の方向性

Hexyl Laurate is employed in several cosmetics and has great demand . Due to ever-increasing demand for natural products, the immobilized lipase-catalyzed synthesis of such perfumery esters under mild conditions has gained prominence . The application of the enzymatic process to improve productivity of hexyl esters would commercially be more beneficial in today’s society .

特性

IUPAC Name |

hexyl dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O2/c1-3-5-7-9-10-11-12-13-14-16-18(19)20-17-15-8-6-4-2/h3-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMBYOWLFQAFZCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6067830 | |

| Record name | Hexyl laurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6067830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34316-64-8 | |

| Record name | Hexyl laurate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34316-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexyl laurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034316648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecanoic acid, hexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexyl laurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6067830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexyl laurate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.196 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXYL LAURATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4CG9F9W01Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1S,2S,5R,7R,8R,11R,12R)-12-methyl-6-methylidene-14-azapentacyclo[10.3.3.15,8.01,11.02,8]nonadec-14-en-7-yl] acetate](/img/structure/B1194775.png)

![4,4-difluoro-N-[(1S)-3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]-1-cyclohexanecarboxamide](/img/structure/B1194787.png)